molecular formula C13H7F5O B6374975 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol CAS No. 1261997-74-3

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol

Cat. No.: B6374975
CAS No.: 1261997-74-3
M. Wt: 274.19 g/mol
InChI Key: PVHVAEBGFOZMQZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H7F5O. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a phenol ring. One common method involves the use of electrophilic aromatic substitution reactions. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its use in developing pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms and the trifluoromethyl group enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 4-Fluorophenol
  • 2-Fluorophenol
  • 4-(Trifluoromethyl)phenol
  • 3-(Trifluoromethyl)phenol

Uniqueness

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol is unique due to the presence of multiple fluorine atoms and a trifluoromethyl group, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2-fluoro-4-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-10-6-7(4-5-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHVAEBGFOZMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684522
Record name 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-74-3
Record name 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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